![molecular formula C9H10N2O3S B14166897 S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate CAS No. 5450-09-9](/img/structure/B14166897.png)
S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate is a chemical compound with the molecular formula C9H10N2O3S and a molecular weight of 226.2523 g/mol This compound is known for its unique structure, which includes a carbamothioate group attached to a 3-hydroxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate typically involves the reaction of 3-hydroxyaniline with ethyl chloroformate, followed by the addition of potassium thiocyanate . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives
Wissenschaftliche Forschungsanwendungen
S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, the compound may inhibit acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain . This can help alleviate symptoms associated with the disease. Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate include:
3-[(4-hydroxyphenyl)amino]propanoic acid: Known for its antioxidant and anticancer properties.
(S)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: Used in life sciences research.
L-Tyrosine: An amino acid involved in protein synthesis and various metabolic pathways.
Uniqueness
What sets this compound apart is its unique carbamothioate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
5450-09-9 |
|---|---|
Molekularformel |
C9H10N2O3S |
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
S-[2-(3-hydroxyanilino)-2-oxoethyl] carbamothioate |
InChI |
InChI=1S/C9H10N2O3S/c10-9(14)15-5-8(13)11-6-2-1-3-7(12)4-6/h1-4,12H,5H2,(H2,10,14)(H,11,13) |
InChI-Schlüssel |
GYOOMWUZGBLRQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)NC(=O)CSC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
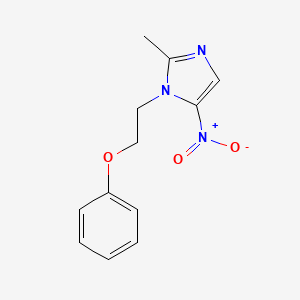
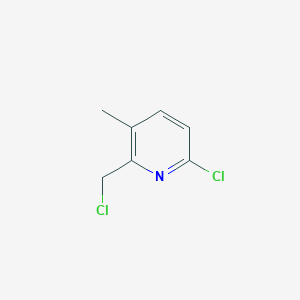
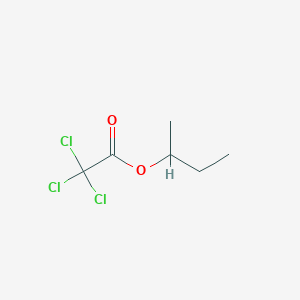
![2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14166845.png)
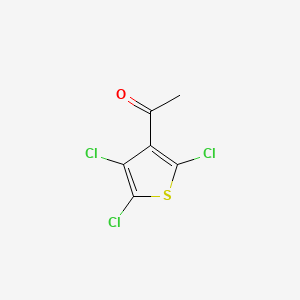
![6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14166857.png)
![(8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14166858.png)
![4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B14166859.png)
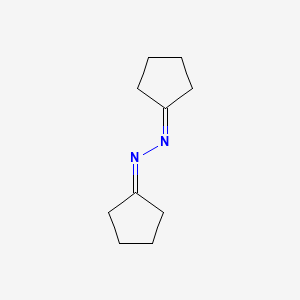
![1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B14166868.png)
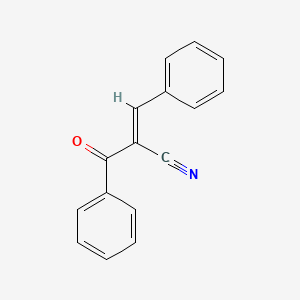
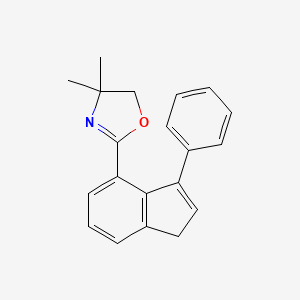
![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)
